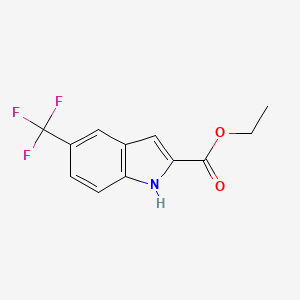

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZOLYIGTWILKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589597 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201929-84-2 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of ethyl 5-(trifluoromethyl)indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(trifluoromethyl)indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the incorporation of a trifluoromethyl group at the 5-position can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a comprehensive overview of the known and predicted , along with detailed experimental protocols for their determination. Given the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also draws upon data from closely related analogues to provide a comparative context for researchers.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental chemical properties. Below is a summary of the key identifiers for ethyl 5-(trifluoromethyl)indole-2-carboxylate.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 5-(trifluoromethyl)indole-2-carboxylate | N/A |

| Synonym(s) | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | [2][3] |

| CAS Number | 201929-84-2 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3] |

| Molecular Weight | 257.21 g/mol | [2][3] |

| Chemical Structure | indole-2-carboxylate.png) | N/A |

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

Predicted ¹H and ¹³C NMR Data

Predicting the NMR shifts for ethyl 5-(trifluoromethyl)indole-2-carboxylate can guide researchers in their experimental work. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and ester groups.

Comparative Experimental NMR Data of a Structural Analogue

The following experimental NMR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate in CDCl₃ can be used as a reference.[5]

¹H NMR (360 MHz, CDCl₃):

-

δ 8.88 (br. s., 1H, NH)

-

δ 7.74 (s, 1H, Ar-H)

-

δ 7.36 (d, J = 8.63 Hz, 1H, Ar-H)

-

δ 7.05 (d, J = 9.08 Hz, 1H, Ar-H)

-

δ 4.44 (q, J = 6.96 Hz, 2H, OCH₂CH₃)

-

δ 3.90 (s, 3H, OCH₃)

-

δ 1.44 (t, J = 7.04 Hz, 3H, OCH₂CH₃)

¹³C NMR (75 MHz, CDCl₃):

-

δ 163.48, 156.43, 129.48, 128.97, 128.84, 128.45, 127.94, 127.62, 125.75, 122.17, 118.60, 116.85, 115.03, 112.92, 107.77 (d, J=2.20 Hz), 102.90, 60.57, 55.58, 14.05

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (ester), C-F, and aromatic C-H and C=C bonds.

Comparative Experimental IR Data of a Structural Analogue

The experimental IR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (neat) is as follows:[5]

-

3280 cm⁻¹: N-H stretch

-

2995, 2833 cm⁻¹: C-H stretch (aliphatic)

-

1681 cm⁻¹: C=O stretch (ester)

-

1550, 1467, 1439 cm⁻¹: Aromatic C=C stretch

-

1309, 1209, 1166, 1154, 1112 cm⁻¹: C-F and C-O stretches

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z 257.06.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.

-

Melting Point: While no experimental melting point for ethyl 5-(trifluoromethyl)indole-2-carboxylate is reported, it is known to be a solid at room temperature.[4] For comparison, the related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has a melting point of 143-146 °C (416-419 K).[5] Other related indole-2-carboxylates have melting points in a similar range.[6]

-

Boiling Point: An experimental boiling point is not available.

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug development, affecting formulation and bioavailability.

-

Aqueous Solubility: Due to its largely organic and lipophilic nature, ethyl 5-(trifluoromethyl)indole-2-carboxylate is expected to have low aqueous solubility.

-

Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, chloroform, and ethyl acetate.[5]

Acidity and Basicity (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted pKa: A predicted pKa value for the indole N-H proton is approximately 13.95 ± 0.30.

-

Experimental Determination: The pKa of the indole N-H can be determined by potentiometric titration or UV-Vis spectrophotometry.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key factor in its ability to cross biological membranes.

-

Computed LogP: The computed LogP value for ethyl 5-(trifluoromethyl)indole-2-carboxylate is 3.3634.[2] This positive value indicates a preference for the lipid phase, suggesting good membrane permeability.

Experimental Protocols

For researchers needing to determine the , the following established protocols are recommended.

Determination of Melting Point

Determination of Solubility

Determination of pKa by Potentiometric Titration

Determination of LogP by Shake-Flask Method

Stability and Reactivity

The stability of indole derivatives can be influenced by factors such as pH, light, and oxidizing agents. The electron-rich indole nucleus is susceptible to oxidation, and the trifluoromethyl group can influence the reactivity of the aromatic ring. Stability studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic) are crucial for determining appropriate storage and handling procedures.

Conclusion

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its effective application. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a comprehensive summary of its known and predicted properties, along with established protocols for their experimental determination. By leveraging comparative data from closely related analogues and employing rigorous experimental techniques, researchers can confidently advance their studies with this important molecule.

References

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 5-(TRIFLUOROMETHYL)INDOLE-2-CARBOXYLIC ACID ETHYL ESTER | 201929-84-2 [m.chemicalbook.com]

- 5. Buy Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | 167631-21-2 [smolecule.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 5-(trifluoromethyl)indole-2-carboxylate (CAS 201929-84-2): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the indole ring system has emerged as a powerful strategy in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Ethyl 5-(trifluoromethyl)indole-2-carboxylate (CAS 201929-84-2) is a key exemplar of such a fluorinated building block, serving as a versatile intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of novel therapeutics, particularly in oncology and virology.

Chemical Structure and Physicochemical Properties

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with a trifluoromethyl group at the 5-position and an ethyl ester at the 2-position.

| Property | Value | Source |

| CAS Number | 201929-84-2 | [3] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [3] |

| Molecular Weight | 257.21 g/mol | [3] |

| IUPAC Name | ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | ChemScene |

| Appearance | White to pale yellow crystals or powder | Thermo Scientific Chemicals |

| Purity | ≥97% | [3] |

| Storage | Store at room temperature | [3] |

Synthesis of Ethyl 5-(trifluoromethyl)indole-2-carboxylate

The synthesis of substituted indole-2-carboxylates can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach. A detailed, step-by-step protocol for a related compound, ethyl indole-2-carboxylate, is provided by Organic Syntheses, which can be adapted for the synthesis of the title compound.[4] The general strategy involves the reaction of a substituted phenylhydrazine with an α-ketoester.

Representative Synthetic Protocol (Adapted from Fischer Indole Synthesis)

Step 1: Formation of 4-(Trifluoromethyl)phenylhydrazone

-

Dissolve 4-(trifluoromethyl)aniline in a suitable solvent such as ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

-

Cool the solution in an ice bath and add a solution of sodium nitrite to generate the diazonium salt in situ.

-

In a separate flask, prepare a solution of ethyl pyruvate in ethanol.

-

Slowly add the freshly prepared diazonium salt solution to the ethyl pyruvate solution while maintaining a low temperature.

-

The resulting phenylhydrazone is then isolated by filtration and purified.

Step 2: Cyclization to Ethyl 5-(trifluoromethyl)indole-2-carboxylate

-

Suspend the purified 4-(trifluoromethyl)phenylhydrazone in a suitable solvent, such as glacial acetic acid or ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure Ethyl 5-(trifluoromethyl)indole-2-carboxylate.

Application as a Synthetic Intermediate in Drug Discovery

The true value of Ethyl 5-(trifluoromethyl)indole-2-carboxylate lies in its utility as a versatile starting material for the synthesis of more complex and biologically active molecules. The ester and the NH group of the indole ring provide reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.

Case Study: Synthesis of Dual EGFR/CDK2 Inhibitors for Cancer Therapy

Recent research has highlighted the potential of 5-substituted-indole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.[5][6] A derivative of Ethyl 5-(trifluoromethyl)indole-2-carboxylate, specifically 3-Ethyl-N-phenethyl-5-(trifluoromethyl)-1H-indole-2-carboxamide, has demonstrated significant antiproliferative activity.[5]

The synthesis of such carboxamides from Ethyl 5-(trifluoromethyl)indole-2-carboxylate involves a multi-step process:

Step 1: Hydrolysis to the Carboxylic Acid

-

The ethyl ester of Ethyl 5-(trifluoromethyl)indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.

-

The reaction mixture is heated to reflux until the starting material is consumed.

-

Acidification of the reaction mixture precipitates the 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, which is then filtered and dried.

Step 2: Amide Coupling

-

The resulting carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU in an appropriate aprotic solvent like dimethylformamide (DMF).

-

The desired amine (e.g., phenethylamine) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The final product, the corresponding indole-2-carboxamide, is isolated and purified using standard chromatographic techniques.

Biological Significance of Derivatives

While Ethyl 5-(trifluoromethyl)indole-2-carboxylate itself is not reported to have significant biological activity, its derivatives have shown promise in several therapeutic areas:

-

Anticancer Agents: As mentioned, indole-2-carboxamide derivatives have been developed as potent dual inhibitors of EGFR and CDK2, exhibiting significant antiproliferative activity against various cancer cell lines.[5][6]

-

Antiviral Agents: The indole-2-carboxylate scaffold has been explored for the development of broad-spectrum antiviral agents. Derivatives have shown inhibitory activity against various RNA and DNA viruses, including influenza A and Coxsackie B3 virus.[7]

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. Derivatives of indole-2-carboxylates are being investigated as inhibitors of various kinases involved in cell proliferation and signaling pathways, such as GSK-3β.[8][9]

Conclusion

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its trifluoromethyl-substituted indole core provides a strategic starting point for the synthesis of novel therapeutic agents with enhanced physicochemical and pharmacological properties. The demonstrated success in developing potent anticancer and antiviral compounds from this scaffold underscores its importance for researchers and scientists in the pharmaceutical industry. As the demand for more effective and targeted therapies continues to grow, the utility of well-designed, fluorinated intermediates like Ethyl 5-(trifluoromethyl)indole-2-carboxylate is set to expand.

References

- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

biological activity of trifluoromethylated indole derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Indole Derivatives

In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its role as a cornerstone in drug discovery.[3] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful strategy to refine and enhance the therapeutic potential of these indole-based molecules.[4][5][6]

The trifluoromethyl group is far more than a simple methyl mimic. Its strong electron-withdrawing nature, high electronegativity, and metabolic stability can profoundly influence a molecule's physicochemical properties.[4][5][7][8] Introducing a CF₃ group can enhance lipophilicity, improve cell membrane permeability, block metabolic degradation, and increase binding affinity to target proteins.[9][10] These modifications are critical in transforming a promising compound into a viable drug candidate.[6]

This guide provides an in-depth exploration of the biological activities of trifluoromethylated indole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core therapeutic areas where these compounds show significant promise—oncology, inflammation, and infectious diseases—while providing the underlying mechanisms and field-proven experimental protocols to assess their activity. Our focus is not merely on the "what" but on the "why," explaining the causality behind experimental choices to empower your research and development endeavors.

Part 1: The Synergy of Indole and Trifluoromethylation in Anticancer Drug Discovery

The fusion of the indole nucleus with the trifluoromethyl group has yielded a rich pipeline of potent anticancer agents.[11][12] These compounds exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and proliferation.[11][13][14]

Mechanism of Action: Targeting Kinase Signaling and Apoptosis Induction

A primary mechanism by which trifluoromethylated indoles exhibit anticancer activity is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[15][16] Many indole derivatives are designed to compete with ATP at the kinase catalytic site, thereby blocking downstream signaling cascades responsible for cell growth and survival. The CF₃ group can enhance binding affinity within hydrophobic pockets of the kinase domain.

Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies reveal that potent compounds can arrest the cell cycle, often at the G2/M phase, preventing cell division and leading to apoptosis.[16]

Below is a generalized signaling pathway illustrating the inhibition of a receptor tyrosine kinase (RTK) like EGFR by a trifluoromethylated indole derivative, leading to the blockage of pro-survival pathways and induction of apoptosis.

Caption: Inhibition of EGFR signaling by a CF₃-Indole derivative.

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical metric.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| Amide Tagged CF₃-Indole | A549 (Lung) | Promising Activity | - | - | [17] |

| Amide Tagged CF₃-Indole | MCF7 (Breast) | Promising Activity | - | - | [17] |

| Indole-based 1,3,4-Oxadiazole | HCT116 (Colorectal) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 | [15] |

| Indole-based 1,3,4-Oxadiazole | A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | [15] |

| Penta-heterocycle Indole | K562 (Leukemia) | 0.01 | 5-Fluorouracil | - | [16] |

| Hydroxyl-bisindole | MOLT-3 (Leukemia) | Active | - | - | [18] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Causality: This assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial reductase activity (the target of the assay) and cell viability. A reduction in the conversion of MTT to formazan is a strong indicator of cytotoxicity or cytostatic activity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethylated indole derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Part 2: Trifluoromethylated Indoles as Potent Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of many diseases. Trifluoromethylated indole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory signaling pathways.[19][20][21]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Suppression

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (mediators of pain and inflammation). Some trifluoromethylated indoles have been identified as potent and selective COX-2 inhibitors.[19][21] The CF₃ group can fit into a hydrophobic side pocket of the COX-2 enzyme active site, contributing to selectivity over the COX-1 isoform and potentially reducing gastrointestinal side effects.[19]

Additionally, these compounds can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting this pathway, trifluoromethylated indoles can broadly dampen the inflammatory response.[20]

Caption: Suppression of the NF-κB signaling pathway by a CF₃-Indole derivative.

Experimental Protocol: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24][25]

Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and involves neutrophil infiltration.[25] Inhibition of edema in the later phase is indicative of COX inhibition, making this model particularly relevant for screening potential NSAID-like compounds.

Step-by-Step Methodology:

-

Animal Acclimation and Grouping:

-

Use male Wistar rats or Swiss albino mice (150-200g).

-

Acclimate the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, free access to food and water).[25]

-

Divide animals into groups (n=4-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving different doses of the trifluoromethylated indole derivative).

-

-

Compound Administration:

-

Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation. The vehicle is typically a 1% w/v solution of carboxymethyl cellulose (CMC) or distilled water.[24]

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.[25]

-

Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.[25]

-

-

Data Analysis:

-

Calculate the percentage of edema (inflammation) at each time point for each animal:

-

% Edema = ((Vt - V₀) / V₀) * 100

-

Where Vt is the paw volume at time t and V₀ is the initial paw volume.

-

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group:

-

% Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

-

-

Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

-

Part 3: Antimicrobial Potential of Trifluoromethylated Indoles

The emergence of antibiotic-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents.[26] Indole-based compounds, including those with trifluoromethyl groups, have demonstrated potent activity against a range of bacteria and fungi.[27][28]

Mechanism of Action: Diverse and Emerging Targets

The antimicrobial mechanisms of trifluoromethylated indoles are varied. Some compounds are thought to disrupt bacterial cell membrane integrity, while others may interfere with essential metabolic pathways or macromolecular synthesis.[28] For example, structure-activity relationship studies on some 1,3,4-oxadiazole derivatives containing a trifluoromethyl-indole moiety showed significant antibacterial activity.[27] The lipophilicity imparted by the CF₃ group may facilitate the compound's passage through the lipid-rich cell walls of bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30][31][32] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[29]

Causality: This method is preferred for its efficiency, conservation of reagents, and ability to provide a quantitative result (the MIC value), which is essential for comparing the potency of different compounds and for guiding further development.

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[29]

-

Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[29]

-

-

Preparation of Compound Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well across the plate. Discard the final 50 µL from the last column.

-

-

Inoculation and Controls:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Crucial Controls:

-

Growth Control: Wells containing broth and inoculum, but no compound.

-

Sterility Control: Wells containing only broth to check for contamination.

-

Positive Antibiotic Control: Wells containing a standard antibiotic (e.g., vancomycin, ciprofloxacin) to validate the assay.

-

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[29]

-

-

Determination of MIC:

-

After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

References

- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. asianpubs.org [asianpubs.org]

- 18. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 23. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 24. ijpras.com [ijpras.com]

- 25. scielo.br [scielo.br]

- 26. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. apec.org [apec.org]

- 32. woah.org [woah.org]

A-Senior Application Scientist's Guide to 5-(Trifluoromethyl)indole in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacokinetic profiles. The trifluoromethyl (CF3) group, in particular, has emerged as a critical substituent for optimizing drug candidates. When appended to the privileged indole scaffold at the 5-position, it creates 5-(Trifluoromethyl)indole, a building block of immense value. This guide provides an in-depth technical analysis of this moiety, elucidating the causal relationships between its unique electronic properties and its effects on molecular behavior. We will explore its synthesis, reactivity, and impact on drug design, supported by field-proven protocols and case studies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful building block.

Introduction: The Rationale for Fluorination in Drug Design

The indole nucleus is a ubiquitous feature in pharmaceuticals and natural products, prized for its versatile biological activities.[1] However, the optimization of indole-based drug candidates often faces challenges related to metabolic stability and bioavailability. The introduction of a trifluoromethyl (CF3) group is a well-established strategy to address these issues.[2] The CF3 group is a strong electron-withdrawing substituent with a compact steric profile and high metabolic stability, owing to the strength of the C-F bond.[2]

Placing the CF3 group at the 5-position of the indole ring creates a unique molecular entity. This strategic placement significantly modulates the electronic properties of the entire indole system, influencing its reactivity, lipophilicity, and receptor binding interactions, making it a highly sought-after building block in drug discovery.[3][4]

Physicochemical & Pharmacokinetic Profile: The "CF3 Effect"

The introduction of a 5-CF3 group dramatically alters the core properties of the indole scaffold. These changes are not merely incremental but are often transformative for a drug candidate's profile.

Key Property Modifications:

-

Lipophilicity: The CF3 group significantly increases lipophilicity (as indicated by a higher Hansch π value of +0.88), which can enhance absorption and membrane permeability.[2] This improved passage through biological membranes is often critical for reaching intracellular targets or crossing the blood-brain barrier.[2][4]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism.[2] Placing it at the 5-position can shield the aromatic ring from enzymatic degradation by cytochrome P450 enzymes, a common metabolic fate for indole-containing compounds.[4][5] This "metabolic blocking" effect can increase a drug's half-life and reduce patient-to-patient variability.[2]

-

Acidity of the Indole N-H: The potent electron-withdrawing nature of the CF3 group increases the acidity of the N-H proton of the indole ring. This modulation of pKa can alter hydrogen bonding interactions with target proteins and influence the compound's solubility and ionization state at physiological pH.[4]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl, chloro, or even nitro groups.[2][6][7] While sterically larger than a methyl group, its electronic properties are distinct, allowing chemists to probe structure-activity relationships (SAR) in ways that simple steric changes cannot achieve.[2]

Table 1: Comparative Physicochemical Properties

| Property | Indole (Parent) | 5-(Trifluoromethyl)indole | Causality of Change |

| Melting Point (°C) | 52-54 | 67-70 | Increased molecular weight and altered crystal packing. |

| Boiling Point (°C) | 253-254 | 256.7 (Predicted)[8] | Increased intermolecular forces. |

| pKa (N-H) | ~16.7 | ~15.9 (Predicted)[9] | Strong inductive electron withdrawal by the 5-CF3 group stabilizes the indolide anion. |

| logP (Predicted) | ~2.1 | ~3.0 | The CF3 group is highly lipophilic, increasing the overall partition coefficient. |

Synthetic Strategies for 5-(Trifluoromethyl)indole

Reliable and scalable access to this key building block is paramount. While numerous methods exist, a common and robust approach involves the cyclization of a suitably substituted aniline derivative.[1]

Example Protocol: Annulation of 2-Iodo-4-trifluoromethylaniline

A regioselective palladium-catalyzed coupling and annulation method provides a convenient route to 5-(Trifluoromethyl)indole and its derivatives.[1] This method showcases the power of modern cross-coupling chemistry to construct complex heterocyclic systems.

Workflow Diagram: Synthesis of 5-(Trifluoromethyl)indole

Caption: General workflow for indole synthesis via Pd-catalyzed coupling/annulation.

Step-by-Step Methodology:

-

Sonogashira Coupling: To a solution of 2-iodo-4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 eq).

-

Add the functionalized alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature under an inert atmosphere (N2 or Ar).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting aniline.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous NH4Cl and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the crude ortho-alkynyl aniline intermediate.

-

Cyclization: Dissolve the crude intermediate in a polar aprotic solvent like DMF or NMP. Add a base such as potassium tert-butoxide or sodium ethoxide (2.0-3.0 eq).[10]

-

Heat the mixture (typically 80-120 °C) for several hours until cyclization is complete.

-

Final Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to afford pure 5-(Trifluoromethyl)indole.[10]

Causality Note: The choice of a palladium catalyst is critical for the efficiency of the initial C-C bond formation. The subsequent base-mediated cyclization proceeds via an intramolecular attack of the aniline nitrogen onto the alkyne, a key step in forming the indole ring.[1]

Reactivity and Application in Synthesis

The 5-CF3 group acts as a powerful modulator of the indole ring's reactivity, primarily through its strong electron-withdrawing inductive effect. This deactivates the benzene portion of the indole towards electrophilic aromatic substitution while making the pyrrole ring, particularly the C3 position, the primary site for such reactions.[11]

Diagram: Electronic Effects on the Indole Core

Caption: Influence of the 5-CF3 group on the reactivity of the indole nucleus.

This predictable reactivity makes 5-(Trifluoromethyl)indole an excellent partner in various key transformations used in drug synthesis, such as N-arylations, C3-alkylations, and transition metal-catalyzed cross-coupling reactions.[3]

Case Studies in Drug Discovery

The true value of 5-(Trifluoromethyl)indole is demonstrated by its successful incorporation into clinical candidates and approved drugs. The CF3 group is rarely a passive placeholder; it is a deliberate design choice to overcome specific pharmacological hurdles.

Case Study 1: CB1 Receptor Positive Allosteric Modulators (PAMs)

-

Challenge: Early CB1 receptor PAMs, like ZCZ011, featured an aliphatic nitro group, which is often considered a liability in drug development due to potential toxicity and metabolic instability.[7]

-

Solution: Researchers designed and synthesized analogs where the nitro group was replaced by a trifluoromethyl group, a classic bioisosteric strategy.[7][12]

-

Outcome: The CF3-containing compounds were generally more potent than their nitro counterparts and, crucially, exhibited improved in vitro metabolic stability.[12] The lead CF3-analog showed promising efficacy in a mouse model of neuropathic pain, validating the bioisosteric replacement strategy.[7][12]

Table 2: SAR of Nitro vs. Trifluoromethyl Bioisosteres

| Compound Moiety | Relative Potency (CB1 PAM) | In Vitro Metabolic Stability | Rationale for Improvement |

| 3-Indolyl-nitromethane | Baseline | Lower | Nitro group prone to reduction. |

| 3-Indolyl-trifluoromethane | Increased | Improved | CF3 group is metabolically robust and alters electronic interactions favorably.[12] |

Case Study 2: Bicifadine (Non-opioid Analgesic)

-

Background: Bicifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was investigated as a non-opioid analgesic.[13][14] While it does not contain an indole, its development history highlights the rationale for using related fluorinated scaffolds to achieve desired CNS effects. The principles of using electron-withdrawing groups to modulate transporter affinity and pharmacokinetics are directly transferable.

-

Mechanism: Bicifadine's analgesic properties stem from its ability to prolong the action of norepinephrine and serotonin by inhibiting their respective transporters.[15][16] This mechanism is shared by many successful CNS drugs.

-

Relevance: The development of CNS agents like Bicifadine underscores the importance of fine-tuning physicochemical properties to achieve optimal brain penetration and target engagement.[16] The use of a 5-CF3-indole scaffold in a similar context would be a logical strategy to enhance lipophilicity for better blood-brain barrier penetration and to block metabolism, thereby increasing CNS exposure and duration of action.[2]

Diagram: Simplified Monoamine Reuptake Inhibition

Caption: Mechanism of action for a reuptake inhibitor, a common target for indole-based drugs.

Conclusion and Future Outlook

5-(Trifluoromethyl)indole is more than just a chemical intermediate; it is a powerful tool for molecular optimization. Its unique combination of the privileged indole scaffold and the property-enhancing trifluoromethyl group provides a robust platform for addressing common challenges in drug discovery, including metabolic instability, poor membrane permeability, and off-target activity.[3] The predictable influence of the 5-CF3 group on the reactivity of the indole core allows for its efficient incorporation into complex molecular architectures. As medicinal chemistry continues to demand compounds with increasingly refined pharmacokinetic and pharmacodynamic profiles, the strategic use of building blocks like 5-(Trifluoromethyl)indole will undoubtedly continue to grow, paving the way for the development of safer and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 100846-24-0 CAS MSDS (5-(Trifluoromethyl)indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]

- 11. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]

- 12. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Bicifadine - Wikipedia [en.wikipedia.org]

- 15. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the entire discovery and development pipeline. Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, a molecule of interest within the broader class of indole derivatives, presents a unique set of spectroscopic characteristics that are critical to verify its identity, purity, and conformational properties. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The introduction of a trifluoromethyl group at the 5-position significantly modulates the electronic properties of the indole ring, which in turn influences its biological activity and metabolic stability.

Molecular Structure and Its Spectroscopic Implications

The structure of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, with its distinct functional groups, dictates its spectroscopic fingerprint. The interplay between the aromatic indole core, the electron-withdrawing trifluoromethyl group, and the ethyl ester moiety at the 2-position gives rise to a unique set of signals in each analytical technique.

Caption: Molecular structure of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. For ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the indole N-H, the aromatic protons, and the protons of the ethyl ester group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 8.5 - 9.5 | br s | - | 1H |

| H-4 | ~7.9 | d | ~0.8 | 1H |

| H-6 | ~7.5 | dd | ~8.7, ~1.5 | 1H |

| H-7 | ~7.4 | d | ~8.7 | 1H |

| H-3 | ~7.2 | s | - | 1H |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | 3H |

These are predicted values and may vary based on solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

-

Indole N-H: The proton on the nitrogen of the indole ring is expected to be the most downfield signal, appearing as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The trifluoromethyl group at C-5 is a strong electron-withdrawing group, which will deshield the protons on the benzene ring. H-4 is expected to be the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing CF₃ group and will likely appear as a doublet with a small coupling constant from H-6. H-6 will be a doublet of doublets, coupling to both H-7 (ortho-coupling, larger J value) and H-4 (meta-coupling, smaller J value). H-7 will appear as a doublet due to ortho-coupling with H-6. The H-3 proton on the pyrrole ring is expected to be a singlet.

-

Ethyl Ester Protons: The methylene (-OCH₂-) protons will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will be the most upfield signal, appearing as a triplet due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will have a significant impact on the chemical shifts of the carbons in the benzene ring, and the carbon of the CF₃ group itself will show a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| C-7a | ~138 |

| C-2 | ~135 |

| C-3a | ~128 |

| C-5 | ~126 (q, J ≈ 32 Hz) |

| C-4 | ~122 (q, J ≈ 4 Hz) |

| C-6 | ~119 (q, J ≈ 4 Hz) |

| CF₃ | ~124 (q, J ≈ 272 Hz) |

| C-7 | ~112 |

| C-3 | ~109 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

These are predicted values and may vary based on solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.

-

Aromatic and Indole Carbons: The chemical shifts of the carbons in the indole ring will be influenced by the substituents. The carbon attached to the trifluoromethyl group (C-5) and the adjacent carbons (C-4 and C-6) will show splitting (quartets) due to coupling with the fluorine atoms. The C-F coupling constants are diagnostic, with the one-bond coupling to the CF₃ carbon being very large.

-

Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1700 - 1725 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1350 | Strong |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

Interpretation of the IR Spectrum

-

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the indole ring.

-

C=O Stretch: A strong absorption band in the range of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.

-

C-F Stretches: The presence of the trifluoromethyl group will give rise to strong absorption bands in the 1000-1350 cm⁻¹ region.

-

Aromatic and Aliphatic C-H Stretches: These will appear at their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, the molecular ion peak and characteristic fragment ions are expected.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 257.06

-

Major Fragment Ions (m/z):

-

228: [M - C₂H₅]⁺ (loss of the ethyl group)

-

212: [M - OC₂H₅]⁺ (loss of the ethoxy group)

-

184: [M - COOC₂H₅]⁺ (loss of the entire ethyl carboxylate group)

-

Interpretation of the Mass Spectrum

The mass spectrum should show a clear molecular ion peak at m/z 257. The fragmentation pattern will likely involve the loss of the ethyl and ethoxy groups from the ester moiety, leading to the formation of stable acylium ions. Further fragmentation of the indole ring may also be observed.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for a solid organic compound like ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (resolution).

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Workflow for NMR data acquisition.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Caption: Workflow for IR data acquisition.

Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using electron impact (EI).

-

Scan a suitable mass range to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

-

Caption: Workflow for MS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is essential for its unambiguous identification and characterization. This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data of this molecule, based on established spectroscopic principles and data from analogous structures. By understanding the expected spectral features and following the outlined experimental protocols, researchers in drug discovery and development can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent biological and pharmacological studies.

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester in Organic Solvents

Executive Summary

The successful progression of a chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties, among which solubility is paramount. 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation pathways. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental physicochemical principles and analog data. It offers a predictive solubility profile, explains the causal factors behind its solvent interactions, and details a rigorous experimental protocol for empirical validation.

Introduction to the Solute: A Profile of this compound

This compound, identified by CAS Number 201929-84-2, is a substituted indole derivative. Its molecular structure is foundational to its solubility behavior.

-

Molecular Formula: C₁₂H₁₀F₃NO₂[1]

-

Molecular Weight: 257.21 g/mol [1]

-

Structure: The molecule consists of a bicyclic indole core, which is relatively nonpolar. Attached to this core are three key functional groups:

-

An ethyl ester group at the 2-position, which provides a site for hydrogen bond acceptance and contributes moderate polarity.

-

An indole nitrogen (N-H) , which can act as a hydrogen bond donor.

-

A trifluoromethyl (-CF₃) group at the 5-position, a powerful electron-withdrawing group that significantly increases the molecule's lipophilicity.[2][3]

-

The interplay of the flat, aromatic indole ring, the polar ester and N-H groups, and the highly lipophilic trifluoromethyl group results in a compound with a nuanced solubility profile, necessitating careful solvent selection for various applications.

Physicochemical Drivers of Solubility

The solubility of a solute in a given solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The balance of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution. For this compound, the following properties are key.

Polarity and Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP indicates a greater preference for a nonpolar environment.

-

The calculated LogP for the parent compound, ethyl indole-2-carboxylate, is 3.22 .[4]

-

The calculated LogP for this compound is 3.36 .

The addition of the -CF₃ group increases the LogP, confirming its role in enhancing the molecule's lipophilicity.[2] This relatively high LogP value suggests that the compound will generally exhibit poor aqueous solubility but favorable solubility in less polar organic solvents.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a critical determinant of this molecule's behavior. Its inclusion is a common strategy in medicinal chemistry for several reasons:

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic and increases a molecule's ability to dissolve in fats, oils, and nonpolar solvents.[2] This is crucial for enhancing permeability across biological membranes.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[2][3]

-

Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF₃ group strongly electron-withdrawing, which can influence the acidity of the nearby indole N-H proton and the molecule's binding affinities with biological targets.[2][5]

Hydrogen Bonding Capacity

The molecule possesses both a hydrogen bond donor (the indole N-H) and two hydrogen bond acceptor sites (the carbonyl and ether oxygens of the ethyl ester). This allows it to interact favorably with both protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate) that can accept hydrogen bonds.

Estimated Solubility Profile in Common Organic Solvents

While exhaustive experimental data for this specific molecule is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be constructed based on its physicochemical properties, the known solubility of structural analogs, and established chemical principles. The following table summarizes the estimated solubility at ambient temperature (approx. 25 °C).

| Solvent Class | Solvent | Polarity Index | Estimated Solubility | Rationale for Estimation |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole moment and H-bond acceptor. Parent indole-2-carboxylic acid is highly soluble in DMSO. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a powerful polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | 4.0 | High | Aprotic ether that effectively solvates moderately polar compounds. Good solvent for indole derivatives. | |

| Acetone | 5.1 | Medium to High | Ketone functionality can accept H-bonds from the indole N-H. Effective for many organic solids. | |

| Ethyl Acetate (EtOAc) | 4.4 | Medium | The ester functionality is similar to the solute's own, following the "like dissolves like" principle. | |

| Acetonitrile (MeCN) | 5.8 | Medium | Polar aprotic solvent, generally a good solvent for moderately polar compounds. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Medium | Can both donate and accept H-bonds. Parent indole-2-carboxylic acid is soluble in methanol.[1] |

| Ethanol (EtOH) | 4.3 | Medium | Similar to methanol. Often used as a recrystallization solvent for indole esters, implying good solubility when hot. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | High | Effective at dissolving moderately polar to nonpolar compounds. Recrystallization of the parent ester from DCM/petroleum ether implies high solubility.[6] |

| Chloroform (CHCl₃) | 4.1 | High | Similar properties to DCM. | |

| Nonpolar Aromatic | Toluene | 2.4 | Low to Medium | Can engage in π-π stacking with the indole ring, but lacks polarity to interact with the ester. Parent acid has limited solubility.[1] |

| Nonpolar Aliphatic | Hexanes / Heptane | 0.1 | Insoluble to Low | Van der Waals forces are too weak to overcome the solute's crystal lattice energy and solvate its polar regions. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] It is a robust and reliable technique widely used in the pharmaceutical industry.[2]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, allowing the system to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the saturated solution is then measured, representing its solubility.

Workflow Diagram

References

- 1. 201929-84-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 175203-82-4 CAS MSDS (ETHYL 5-(TRIFLUOROMETHOXY)INDOLE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ethyl indole-2-carboxylate [stenutz.eu]

- 5. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]

- 6. Ethyl 5-bromoindole-2-carboxylate (95%) - Amerigo Scientific [amerigoscientific.com]

The Trifluoromethyl Challenge: A Technical Guide to the Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The Fischer indole synthesis, a venerable and powerful reaction, has long been a go-to method for the construction of this privileged heterocycle. However, the introduction of the trifluoromethyl (CF₃) group—a substituent of profound importance in modern drug design for its ability to modulate metabolic stability, lipophilicity, and binding affinity—presents unique challenges to this classic transformation. This guide provides an in-depth exploration of the Fischer indole synthesis mechanism when applied to the preparation of trifluoromethylated indoles, offering field-proven insights and detailed protocols for navigating the electronic hurdles imposed by this potent electron-withdrawing group.

The Core Mechanism: An Electronic Tug-of-War

The Fischer indole synthesis is a multi-step, acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2][3] The generally accepted mechanism proceeds through several key stages, each of which is significantly influenced by the strong inductive effect of a trifluoromethyl substituent on the phenylhydrazine ring.

Hydrazone Formation

The reaction commences with the condensation of the arylhydrazine and the carbonyl compound to form the corresponding arylhydrazone.[1][4] This is a standard imine formation reaction. While generally a rapid and high-yielding step, the nucleophilicity of the hydrazine is a key factor. The presence of a trifluoromethyl group on the phenylhydrazine ring decreases the electron density of the hydrazine nitrogens, thereby reducing their nucleophilicity and potentially slowing down the rate of hydrazone formation compared to electron-rich or unsubstituted phenylhydrazines.

Tautomerization to the Ene-hydrazine

The resulting hydrazone then undergoes an acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine.[1][4] This equilibrium is crucial for setting up the subsequent sigmatropic rearrangement.

The[2][2]-Sigmatropic Rearrangement: The Rate-Determining Hurdle

The cornerstone of the Fischer indole synthesis is a[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine.[5][6] This concerted, pericyclic reaction forms the critical carbon-carbon bond that establishes the indole framework.[5][6] The rate of this step is highly sensitive to the electronic nature of the substituents on the aryl ring.

Electron-donating groups (EDGs) on the phenylhydrazine ring increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the[2][2]-sigmatropic rearrangement. Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it less nucleophilic and thus hindering this key bond-forming step.[5] This electronic deactivation often necessitates harsher reaction conditions—higher temperatures and stronger acids—to drive the reaction forward.[1]

Aromatization, Cyclization, and Elimination

Following the[2][2]-sigmatropic rearrangement, the resulting di-imine intermediate undergoes rearomatization, followed by an intramolecular cyclization to form a cyclic aminal.[7] The final step is the acid-catalyzed elimination of ammonia to afford the stable, aromatic indole ring system.[7]

Navigating the Trifluoromethyl Effect: Practical Considerations and Protocols

The electron-deficient nature of trifluoromethyl-substituted phenylhydrazines necessitates careful optimization of reaction conditions to achieve satisfactory yields.

Acid Catalysis: A Balancing Act

The choice of acid catalyst is critical. While Brønsted acids like sulfuric acid and hydrochloric acid are commonly used, Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride can also be effective.[8] For electron-deficient substrates, stronger acid systems are often required to promote the key rearrangement step. Polyphosphoric acid (PPA) is a particularly effective catalyst for these challenging cyclizations, often serving as both the acid and the solvent.[9] However, excessively harsh acidic conditions can lead to degradation of the starting materials or the product. Therefore, a screening of different acid catalysts and their concentrations is often necessary to find the optimal balance between reactivity and stability.

Temperature and Reaction Time

Elevated temperatures are typically required to overcome the higher activation energy of the[2][2]-sigmatropic rearrangement for trifluoromethylated substrates.[9] Reaction progress should be carefully monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and to avoid product decomposition from prolonged heating. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction and improve yields, often allowing for shorter reaction times at elevated temperatures.[3]

Experimental Protocols

The following protocols provide a starting point for the synthesis of trifluoromethylated indoles. Optimization of specific conditions for different substrates is recommended.

Protocol 1: General Procedure for the Synthesis of Trifluoromethyl-Substituted Indoles using Polyphosphoric Acid (PPA)

This one-pot procedure is adapted for electron-deficient phenylhydrazines.

Materials:

-

Trifluoromethyl-substituted phenylhydrazine hydrochloride (1.0 eq.)

-

Ketone or aldehyde (1.0-1.2 eq.)

-

Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, combine the trifluoromethyl-substituted phenylhydrazine hydrochloride and the carbonyl compound.

-

Heat the mixture gently to form the hydrazone in situ.

-

Carefully add polyphosphoric acid to the reaction mixture with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable slurry.

-

Heat the reaction mixture to 100-160°C. The optimal temperature will depend on the specific substrates and should be determined empirically.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.

-

The crude indole product will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis of a Trifluoromethyl-Substituted Indole

This method can significantly reduce reaction times.

Materials:

-

(4-Trifluoromethylphenyl)hydrazine hydrochloride (1.0 eq.)

-

Cyclohexanone (1.1 eq.)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq.)

-

Ethanol

Procedure:

-

In a microwave vial, combine (4-trifluoromethylphenyl)hydrazine hydrochloride, cyclohexanone, and p-toluenesulfonic acid in ethanol.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 150°C for 15-30 minutes.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Data Presentation: Substituent Effects on Yield

The following table provides a comparative overview of reported yields for the Fischer indole synthesis with phenylhydrazines bearing electron-donating, neutral, and electron-withdrawing substituents, highlighting the challenges associated with trifluoromethyl groups.

| Phenylhydrazine Substituent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-Methoxy (EDG) | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 2 h | 76-85 | [10] |

| Unsubstituted | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | Reflux | 1 h | 76-85 | [1] |

| 4-Nitro (EWG) | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitro-3H-indole | Acetic Acid/HCl | Reflux | 4 h | 30 | [11] |

| 4-Nitro (EWG) | 2-Methylcyclohexanone | 1-Methyl-8-nitro-1,2,3,4,5,10-hexahydrocarbazole | Acetic Acid | Reflux | 1.5 h | 40 | [11] |

| N-CF₃ | Phenylacetaldehyde | 1-(Trifluoromethyl)-2-phenyl-1H-indole | H₂SO₄/Methanol | 80 | - | 89 | [12] |

Note: Direct comparative yield data for CF₃-substituted phenylhydrazines under identical conditions to other substituted analogs is sparse in the literature, necessitating careful optimization for each specific substrate.

Regioselectivity in the Synthesis of Trifluoromethylated Indoles

When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. The regiochemical outcome is influenced by a combination of steric and electronic factors. For trifluoromethyl-substituted phenylhydrazines, the electron-withdrawing nature of the CF₃ group can significantly impact the regioselectivity of the[2][2]-sigmatropic rearrangement.

Generally, with a meta-substituted phenylhydrazine, cyclization can occur at either of the ortho positions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates both ortho positions, but the position para to the CF₃ group will be less deactivated than the position ortho to it. This can lead to a preference for cyclization at the less deactivated ortho position. However, steric effects from the ketone can also play a significant role, and the final product ratio is often a complex interplay of these factors.[5] Computational studies can be a valuable tool for predicting the regiochemical outcome in these challenging cases.

Conclusion: A Powerful Tool with Nuanced Application